Cas no 626222-82-0 (2-{6-(3,4-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one)

2-{6-(3,4-Dimethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound featuring a pyridazine core substituted with a 3,4-dimethoxyphenyl group and a thioether-linked acetylpyrrolidine moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The presence of electron-rich aromatic and heterocyclic components may enhance binding affinity in receptor-targeted applications. The thioether linkage offers stability while allowing further functionalization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound's purity and synthetic reproducibility are critical for research applications requiring precise pharmacological modulation.
2-{6-(3,4-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one structure
626222-82-0 structure
商品名:2-{6-(3,4-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
CAS番号:626222-82-0
MF:C18H21N3O3S
メガワット:359.44264292717
CID:6553804

2-{6-(3,4-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-{6-(3,4-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
    • Ethanone, 2-[[6-(3,4-dimethoxyphenyl)-3-pyridazinyl]thio]-1-(1-pyrrolidinyl)-
    • インチ: 1S/C18H21N3O3S/c1-23-15-7-5-13(11-16(15)24-2)14-6-8-17(20-19-14)25-12-18(22)21-9-3-4-10-21/h5-8,11H,3-4,9-10,12H2,1-2H3
    • InChIKey: VCSBLUOZMMRJMH-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CCCC1)CSC1=NN=C(C2=CC=C(OC)C(OC)=C2)C=C1

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Predicted)
  • ふってん: 585.6±50.0 °C(Predicted)
  • 酸性度係数(pKa): 1.14±0.10(Predicted)

2-{6-(3,4-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1899-0371-3mg
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
626222-82-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1899-0371-20mg
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
626222-82-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1899-0371-2μmol
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
626222-82-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1899-0371-5μmol
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
626222-82-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1899-0371-5mg
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
626222-82-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1899-0371-15mg
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
626222-82-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1899-0371-1mg
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
626222-82-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1899-0371-20μmol
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
626222-82-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1899-0371-40mg
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
626222-82-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1899-0371-10μmol
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
626222-82-0 90%+
10μl
$69.0 2023-05-17

2-{6-(3,4-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one 関連文献

2-{6-(3,4-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No 626222-82-0 and Product Name: 2-{6-(3,4-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Compound with the CAS number 626222-82-0 and the product name 2-{6-(3,4-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including a pyridazine core and a pyrrolidine moiety, makes this molecule a promising candidate for further investigation.

The pyridazine scaffold is a heterocyclic compound that has been extensively studied for its pharmacological properties. Its unique electronic structure allows for strong interactions with biological targets, making it a valuable component in the design of novel therapeutic agents. In particular, the 3,4-dimethoxyphenyl substituent attached to the pyridazine ring enhances the compound's solubility and bioavailability, which are critical factors in drug formulation. This modification also contributes to the molecule's ability to interact with specific enzymes and receptors, thereby influencing its pharmacological activity.

The sulfanyl group at the 6-position of the pyridazine ring introduces a polar moiety that can improve binding affinity to biological targets. This functional group is known to enhance the compound's metabolic stability and reduce its toxicity profile, making it an attractive feature for drug development. Additionally, the pyrrolidin-1-yl ethanone moiety at the 1-position of the molecule adds another layer of complexity, providing opportunities for further structural optimization.

Recent research in medicinal chemistry has highlighted the importance of multifunctional compounds that can modulate multiple biological pathways simultaneously. The compound in question exhibits properties that make it a candidate for such applications. Studies have shown that molecules containing both pyridazine and pyrrolidine moieties can exhibit significant therapeutic effects in various disease models. For instance, these compounds have been investigated for their potential in treating neurological disorders, inflammation, and cancer.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and transition metal catalysis, are employed to construct the complex molecular framework. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy allows for rigorous characterization of the compound's structure.

In terms of pharmacological activity, preliminary studies suggest that this compound may possess inhibitory properties against certain enzymes involved in disease pathways. For example, it has shown potential as an inhibitor of kinases and other enzymes relevant to cancer progression. Additionally, its interaction with receptors involved in neurotransmission suggests possible applications in treating neurological conditions.

The development of new pharmaceutical agents relies heavily on understanding their interactions with biological systems at a molecular level. Computational modeling techniques, such as molecular dynamics simulations and quantum mechanics calculations, are increasingly used to predict how these compounds will behave within biological environments. These tools help researchers optimize the structure of drug candidates to improve their efficacy and reduce side effects.

The compound's chemical properties also make it suitable for use as an intermediate in the synthesis of more complex molecules. Its reactive functional groups allow for further modifications, enabling chemists to explore new chemical space and discover novel therapeutic agents. This versatility is particularly valuable in drug discovery programs where rapid iteration and optimization are essential.

As research continues to uncover new applications for this compound, its significance in pharmaceutical chemistry is likely to grow. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide. The combination of innovative synthetic methodologies and advanced computational techniques will drive progress in developing next-generation pharmaceuticals.

In conclusion, compound with CAS No 626222-82-0 and product name 2-{6-(3,4-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one represents a promising candidate for drug development due to its unique structural features and potential pharmacological activities. Further research is warranted to fully elucidate its therapeutic potential and optimize its properties for clinical applications.

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